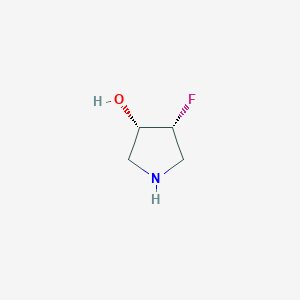

(3S,4R)-4-Fluoropyrrolidin-3-ol

Description

(3S,4R)-4-Fluoropyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a hydroxyl group at position 3 and a fluorine atom at position 4 of the pyrrolidine ring. Its stereochemistry is critical, as the (3S,4R) configuration influences its physicochemical properties and biological interactions. The compound is often utilized as a hydrochloride salt (CAS: 2227197-50-2) with a molecular formula of C₄H₉ClFNO and a molecular weight of 141.57 g/mol . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antiviral and enzyme-targeting agents due to its hydrogen-bonding capability and electronegative fluorine substituent .

Properties

IUPAC Name |

(3S,4R)-4-fluoropyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBGOJFTPHCJDB-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Fluoropyrrolidin-3-ol typically involves the enantioselective reduction of a suitable precursor. One common method includes the use of lipase-mediated resolution protocols, which provide high enantiomeric excess . Another approach involves the use of chemoenzymatic cascades, which enable the synthesis of stereochemically complementary compounds in a step-efficient manner .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale enzymatic processes. These processes utilize immobilized enzymes to achieve high yields and enantioselectivity. The optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial for maximizing the efficiency of these industrial methods .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Fluoropyrrolidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Sodium azide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3S,4R)-4-Fluoropyrrolidin-3-ol is with a molecular weight of approximately 103.11 g/mol. The compound features a pyrrolidine ring with a fluorine substituent at the 4-position and a hydroxyl group at the 3-position, which significantly influences its chemical reactivity and biological activity.

Biological Applications

1. Antiviral Activity:

Recent studies have indicated that compounds containing the fluorinated pyrrolidine moiety exhibit antiviral properties. For instance, a study highlighted the effectiveness of β-fluoroamines in inhibiting purine nucleoside phosphorylase, an enzyme crucial for nucleic acid metabolism in viruses . This suggests that this compound could serve as a lead compound for developing antiviral agents.

2. Neurological Disorders:

Research has shown that fluorinated pyrrolidine derivatives can interact with neurotransmitter systems. The structural modifications provided by the fluorine atom may enhance blood-brain barrier penetration, making these compounds potential candidates for treating neurological disorders such as depression and anxiety .

3. Cancer Therapeutics:

Fluorinated compounds are increasingly recognized for their role in cancer therapy. The compound's ability to inhibit cell proliferation has been explored in various studies, indicating its potential application in cancer treatment protocols . Specifically, derivatives of this compound have been investigated for their efficacy against specific cancer cell lines.

Synthetic Applications

1. Chiral Synthesis:

The stereochemistry of this compound allows it to be used as a chiral building block in organic synthesis. Its unique configuration can facilitate the synthesis of other complex molecules with high enantiomeric purity . This is particularly useful in the pharmaceutical industry where chirality can affect drug efficacy and safety.

2. Pharmaceutical Development:

The compound has been utilized in the design of new pharmaceuticals targeting various biological pathways. Its derivatives have been incorporated into larger molecular frameworks to enhance therapeutic properties while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of (3S,4R)-4-Fluoropyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs, stereoisomers, and functional group variants of (3S,4R)-4-Fluoropyrrolidin-3-ol, highlighting differences in substituents, stereochemistry, and properties:

Structural Analogs

- Fluorine vs. For example, trans-4-Phenylpyrrolidin-3-ol HCl has a logP ~1.5 (predicted), compared to ~0.8 for this compound .

- Functional Group Variations : Carboxylic acid derivatives () exhibit higher metabolic stability due to reduced susceptibility to cytochrome P450 oxidation, whereas hydroxymethyl groups () enhance solubility .

Stereochemical Variations

- Enantiomers : (3R,4S)-4-Fluoropyrrolidin-3-ol () shares the same substituents but inverted stereochemistry, leading to divergent biological activity. For instance, enantiomers often show differences in binding to chiral enzyme pockets .

- Diastereomers : (3R,4R)-4-Fluoropyrrolidin-3-ol HCl () demonstrates how axial vs. equatorial fluorine positioning affects conformational stability and hydrogen-bonding networks .

Biological Activity

(3S,4R)-4-Fluoropyrrolidin-3-ol is a chiral fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a fluorine atom and a hydroxyl group enhances its chemical reactivity and biological interactions, making it a compound of interest for various therapeutic applications.

The compound can be described by its IUPAC name, this compound, and has the following molecular characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 105.11 g/mol

- Purity : Typically around 97% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds and hydrophobic interactions, while the hydroxyl group allows for additional hydrogen bonding, stabilizing the interaction with targets.

Enzyme Inhibition

Research has indicated that this compound exhibits potential as an enzyme inhibitor. Its ability to modulate enzyme activity suggests applications in treating conditions related to enzyme dysregulation. For instance, studies have shown that it can inhibit certain metabolic enzymes, thereby influencing metabolic pathways.

Receptor Modulation

The compound has also been investigated for its role as a receptor modulator. Its structural features allow it to interact with various receptors involved in neurotransmission and other cellular processes. This interaction can lead to significant physiological effects, which may be harnessed for therapeutic benefits .

Case Studies and Research Findings

-

Study on Neurotransmitter Receptors :

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on neurotransmitter receptors. The findings indicated that the compound acted as a selective modulator for certain serotonin receptors, suggesting potential applications in treating mood disorders . -

Anticancer Activity :

Another research article highlighted the antiproliferative effects of this compound on cancer cell lines. The study demonstrated that this compound inhibited cell proliferation through apoptosis induction in specific cancer types .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other fluorinated pyrrolidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3R,4S)-4-Fluoropyrrolidin-3-ol | Fluorine and hydroxyl groups | Enzyme inhibition |

| (3R,4R)-4-Fluoropyrrolidin-3-ol | Similar structure | Potential receptor modulation |

| (3S)-4,4-Difluoropyrrolidin-3-ol | Additional fluorine | Different metabolic pathways |

The unique combination of functional groups in this compound provides distinct chemical and biological properties compared to its analogs, enhancing its potential in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.